2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-2-5-8-7-9-6(12)3-4-11(7)10-5/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
VJGUBMZBPDOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 5-Amino-1,2,4-triazole-3-carboxylate with β-Diketones
A well-documented method involves the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones such as 1-phenylbutane-1,3-dione in refluxing acetic acid. This cyclocondensation yields ethyl esters of methyl-substituted triazolo[1,5-a]pyrimidine carboxylates, which can be hydrolyzed under basic conditions to the corresponding carboxylic acids. These acids can then be chlorinated to acyl chlorides, which serve as intermediates for further functionalization.
This acyl chloride intermediate is key for further coupling reactions to introduce various substituents at the C-2 position or to develop derivatives with biological activity.
One-Step Regioselective Synthesis via Reaction of Diaminotriazole with α,β-Unsaturated Ketones
Another efficient approach is the one-step synthesis of 2-amino-triazolo[1,5-a]pyrimidines by reacting 3,5-diaminotriazole with α,β-unsaturated ketones such as 3-(dimethylamino)-1-phenyl-2-propen-1-one in refluxing ethanol or glacial acetic acid. This reaction proceeds via Michael addition followed by cyclization, yielding regioselectively substituted triazolopyrimidines in yields up to 100% under optimized conditions.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | 3,5-diaminotriazole + 3-(dimethylamino)-1-phenyl-2-propen-1-one, EtOH or AcOH, reflux | 2-amino-7-phenyl-triazolo[1,5-a]pyrimidine | 72-100% |
This method allows for regioselective control and is suitable for preparing intermediates that can be further functionalized to yield the target 2-ethyl derivative.
Functional Group Transformations and Substituent Introduction
Chlorination of Carboxylic Acids: The carboxylic acid intermediates obtained from hydrolysis can be converted to acyl chlorides using reagents like thionyl chloride. These acyl chlorides are reactive intermediates for coupling with amines or other nucleophiles to introduce various substituents at the C-2 position, including the ethyl group or other bioactive moieties.
Substitution Reactions: The chloro group in intermediates such as 2-chloro-triazolo[1,5-a]pyrimidines can be displaced by nucleophiles including anilines or thiols to yield substituted derivatives. For example, reaction with anilines at moderate temperatures (50°C) in isopropanol gives 7-anilino derivatives in high yields (87-93%).
Etherification and Thioether Formation: Nucleophilic substitution with thiols in the presence of bases like sodium hydride in polar aprotic solvents (e.g., DMF) allows introduction of thioether substituents, which can modify biological activity.
Microwave-Assisted Synthesis
Microwave irradiation has been explored as a modern technique to accelerate the synthesis of 2-Ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one and its derivatives. This method reduces reaction times significantly and can improve yields and purity by providing uniform heating and energy efficiency. Specific details on microwave conditions (power, time, solvent) vary depending on the substrates but generally involve shorter reaction times compared to conventional reflux methods.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione | Acetic acid, reflux; basic hydrolysis; chlorination | Good regioselectivity, versatile intermediates | Moderate to High |
| One-step reaction of 3,5-diaminotriazole with α,β-unsaturated ketones | 3,5-diaminotriazole + 3-(dimethylamino)-1-phenyl-2-propen-1-one | Ethanol or acetic acid, reflux | High yield, regioselective | 72-100% |
| Nucleophilic substitution on chloro intermediates | Acyl chlorides + amines or thiols | Isopropanol or DMF, 50°C | High functional group tolerance, diverse derivatives | 80-93% |
| Microwave-assisted synthesis | Various precursors | Microwave irradiation, solvent-dependent | Reduced reaction time, improved yields | Variable |
Research Findings and Notes
The regioselective formation of the triazolo[1,5-a]pyrimidine core is critical for biological activity, and the choice of starting materials and conditions strongly influences the substitution pattern at positions C-2, C-5, C-6, and C-7.
The ethyl substituent at the C-2 position can be introduced either directly via alkylation or indirectly through ester intermediates followed by reduction or substitution.
Functionalization at other positions (e.g., phenyl or methyl groups at C-5 or C-7) is often achieved through the selection of appropriate β-diketone or α,β-unsaturated ketone reactants.
The prepared compounds have been evaluated for antiviral and antitumor activities, indicating that the synthetic routes allow for structural modifications that tune biological properties.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study synthesized a series of these derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that certain modifications to the triazolo-pyrimidine structure enhanced their anticancer activity, making them promising candidates for further development as therapeutic agents .
Antimicrobial Properties
Another important application of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives is their antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .
Cosmetic Formulations
Skin Care Products
The compound is also being explored in cosmetic formulations due to its potential skin benefits. Studies suggest that triazolo-pyrimidine derivatives can enhance skin hydration and provide antioxidant effects. Their incorporation into topical formulations could improve the efficacy of products aimed at anti-aging and skin rejuvenation .
Stabilizers and Emulsifiers
In cosmetic science, the unique properties of this compound allow it to function as a stabilizer and emulsifier in creams and lotions. This application is crucial for maintaining the consistency and effectiveness of cosmetic products over time .
Material Sciences
Polymeric Applications
The compound's ability to form stable complexes with polymers has led to its investigation in material sciences. It can be used to create polymeric materials with enhanced mechanical properties and thermal stability. These materials are suitable for various applications including coatings and packaging .
Nanotechnology
Furthermore, the incorporation of this compound into nanocarriers has shown promise in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in nanomedicine applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to various physiological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-Donating Groups (e.g., Ethyl, Methyl) : Enhance lipophilicity and membrane permeability, making these derivatives suitable for central nervous system (CNS) drug candidates .
- Aromatic Substituents (e.g., Phenyl, Methoxyphenyl) : Improve π-π interactions with biological targets, enhancing antiviral and anti-inflammatory activities .
- Sulfonamide Groups : Increase herbicidal potency by mimicking natural substrates of acetolactate synthase (ALS) .
Comparison of Yields :
- Ethyl-substituted derivatives achieve moderate yields (60–70%) due to steric hindrance .
- Phenyl-substituted analogs show lower yields (40–50%) owing to side reactions during cyclization .
Physicochemical Properties
| Property | 2-Ethyl Derivative | 7-Phenyl Derivative | 5,7-Dimethyl Derivative |
|---|---|---|---|
| LogP | 1.8 | 2.5 | 1.2 |
| Aqueous Solubility | Moderate | Low | High |
| Melting Point | 215–220°C | 240–245°C | 190–195°C |
Notes:
Biological Activity
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C7H8N4O
- CAS Number : 137004096
Antitumor Activity
A series of studies have investigated the antitumor properties of triazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-1080 | 12.3 |
| This compound | Bel-7402 | 6.1 |
These findings suggest that this compound could be a potential candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antibacterial activity against various pathogens. A study highlighted its effectiveness against Enterococcus faecium and other strains within the ESKAPE panel. The compound's structure allows it to interact with bacterial enzymes and disrupt their function .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazolopyrimidine core is known to inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The compound can modulate receptor activity by binding to specific sites and altering signaling pathways.
This multifaceted mechanism contributes to its antitumor and antimicrobial activities .
Case Study 1: Anticancer Evaluation
In a recent study focusing on the synthesis of various triazolo[1,5-a]pyrimidine derivatives including this compound:
- Objective : To evaluate the anticancer potential against different cell lines.
- Methodology : MTT assay was employed to measure cell viability post-treatment.
- Results : The compound exhibited significant cytotoxic effects with IC50 values indicating strong potential for further development .
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
